molecular formula C8H4F5NO3 B1390816 1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene CAS No. 933674-83-0

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1390816
CAS No.: 933674-83-0
M. Wt: 257.11 g/mol
InChI Key: NNSOMFYZAXRBJY-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring

Mechanism of Action

    Target of Action

    Compounds with similar structures are often involved in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case would be the benzene ring in the compound.

    Mode of Action

    The trifluoromethoxy group in the compound could potentially undergo reactions involving carbon-centered radical intermediates . This could result in the formation of new compounds.

    Biochemical Pathways

    Compounds with a trifluoromethoxy group are finding increased utility as a substituent in bioactives .

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered intermediates . The difluoromethoxy group can be introduced through metal-based methods that transfer difluoromethyl groups to carbon sites . The nitro group is usually added via nitration reactions using nitric acid or other nitrating agents.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(Difluoromethoxy)-4-amino-2-(trifluoromethyl)benzene.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or nitro groups are replaced by other substituents.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(14(15)16)3-5(6)8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSOMFYZAXRBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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